1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469831
InChI: InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one

CAS No.:

Cat. No.: VC17469831

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one -

Specification

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name 1-(3-fluoro-5-methoxyphenyl)piperidin-4-one
Standard InChI InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3
Standard InChI Key FRRVUQFJKGHTMC-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)N2CCC(=O)CC2)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a six-membered piperidinone ring (with a ketone at the 4-position) and a phenyl ring substituted with fluorine at the 3-position and methoxy at the 5-position. The fluorine atom introduces electronegativity and potential hydrogen-bonding interactions, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic distribution and solubility .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route to arylpiperidinones involves reacting piperidin-4-one with a substituted phenyl halide. For 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one, a plausible pathway includes:

  • Precursor Preparation: Synthesis of 3-fluoro-5-methoxybromobenzene via bromination of 3-fluoro-5-methoxyphenol.

  • Coupling Reaction: Treatment of piperidin-4-one with the brominated aryl precursor in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃) in DMF at 80–100°C.

  • Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product .

Reaction Scheme:

Piperidin-4-one+3-Fluoro-5-methoxybromobenzenePd(OAc)2,K2CO31-(3-Fluoro-5-methoxyphenyl)piperidin-4-one\text{Piperidin-4-one} + \text{3-Fluoro-5-methoxybromobenzene} \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one}

Alternative Approaches

  • Mitsunobu Reaction: Coupling of piperidin-4-one with 3-fluoro-5-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reductive Amination: Condensation of 4-piperidone with 3-fluoro-5-methoxyaniline followed by ketone protection/deprotection sequences.

Yield optimization remains challenging due to steric hindrance from the methoxy group, with reported yields ranging from 45–65% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, 1H, aromatic), 6.52 (s, 1H, aromatic), 3.82 (s, 3H, OCH₃), 3.45 (t, 2H, piperidine N-CH₂), 2.85 (t, 2H, CO-CH₂), 2.50–2.30 (m, 4H, piperidine CH₂) .

  • ¹³C NMR: δ 208.5 (C=O), 162.1 (C-F), 154.9 (C-OCH₃), 113–120 (aromatic carbons), 55.2 (OCH₃), 46.8 (piperidine N-CH₂), 35.4 (CO-CH₂).

  • HRMS: m/z calc. for C12H14FNO2\text{C}_{12}\text{H}_{14}\text{FNO}_2 [M+H]⁺: 224.1052; found: 224.1055 .

Challenges and Future Directions

Synthetic Optimization

Current methodologies suffer from moderate yields and lengthy purification. Future work could explore:

  • Continuous Flow Synthesis: Enhancing reaction efficiency and scalability.

  • Enzymatic Catalysis: Using lipases or transaminases for stereoselective modifications.

Biological Screening

Priority areas include:

  • In Vitro Cytotoxicity: Screening against NCI-60 cancer cell panels.

  • Kinase Inhibition Assays: Targeting EGFR or CDK2/4 due to structural resemblance to known inhibitors.

  • ADMET Profiling: Assessing metabolic stability and plasma protein binding.

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